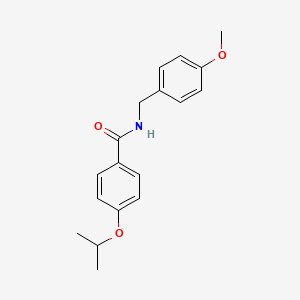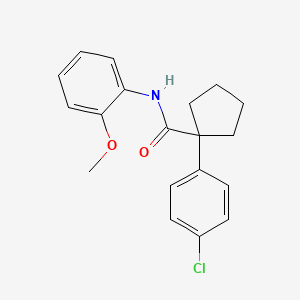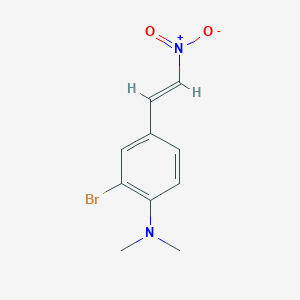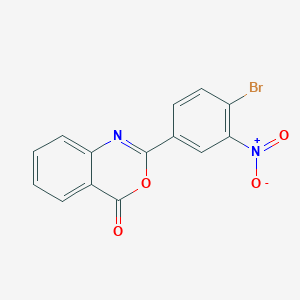
2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one, also known as BON, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BON is a heterocyclic organic compound that belongs to the benzoxazine family. This compound is of interest due to its potential applications in the field of medicinal chemistry, as well as its ability to act as a fluorescent probe for biological imaging.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, it is believed that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the activity of topoisomerase I by binding to the enzyme's active site.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of topoisomerase I, and act as a fluorescent probe for biological imaging. This compound has also been found to exhibit antimicrobial activity against a range of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in a range of solvents, making it easy to work with in the lab. However, this compound has some limitations. It is a relatively new compound, and its properties are not fully understood. Further research is needed to fully understand the potential applications of this compound.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one. One potential direction is to explore the use of this compound as a fluorescent probe for biological imaging. Another direction is to investigate the potential of this compound as a lead compound for the development of anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Synthesemethoden
2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one can be synthesized by using a variety of methods. One of the most commonly used methods involves the reaction of 4-bromo-3-nitrophenol with phosgene in the presence of a base. Another method involves the reaction of 4-bromo-3-nitroaniline with phosgene in the presence of a base. Both methods produce a yellow crystalline solid that is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been found to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. This makes this compound a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
2-(4-bromo-3-nitrophenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN2O4/c15-10-6-5-8(7-12(10)17(19)20)13-16-11-4-2-1-3-9(11)14(18)21-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJFFNXXIUHXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)
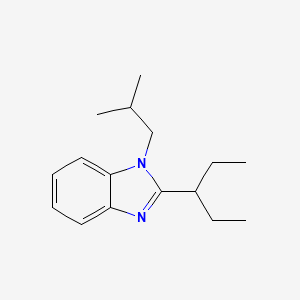

![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
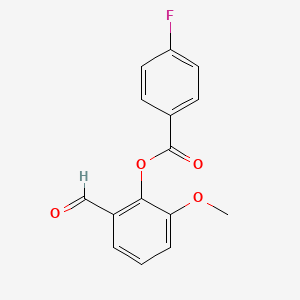
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)
